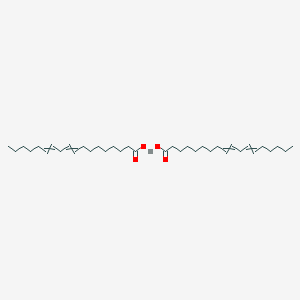
Copper(2+) dioctadeca-9,12-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(2+) dioctadeca-9,12-dienoate is a coordination compound where copper ions are complexed with dioctadeca-9,12-dienoate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(2+) dioctadeca-9,12-dienoate can be synthesized through the reaction of copper(II) salts with dioctadeca-9,12-dienoic acid. The reaction typically involves dissolving copper(II) acetate or copper(II) chloride in a suitable solvent, followed by the addition of dioctadeca-9,12-dienoic acid. The mixture is then stirred and heated under reflux conditions to facilitate the formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Copper(2+) dioctadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it cycles between Cu(II) and Cu(I) oxidation states.
Substitution: Ligand exchange reactions can occur, where the dioctadeca-9,12-dienoate ligands are replaced by other ligands.
Coordination: The compound can form coordination complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent to one that favors the new ligand.
Coordination: Coordination reactions typically occur in polar solvents such as water or methanol.
Major Products
Oxidation: The major products are often copper(I) complexes or copper oxides.
Substitution: New coordination compounds with different ligands.
Coordination: Mixed-metal or mixed-ligand complexes.
Scientific Research Applications
Copper(2+) dioctadeca-9,12-dienoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and nanocomposites.
Mechanism of Action
The mechanism of action of Copper(2+) dioctadeca-9,12-dienoate involves its ability to interact with biological molecules and cellular components. The copper center can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, the compound can bind to proteins and enzymes, altering their activity and function.
Comparison with Similar Compounds
Copper(2+) dioctadeca-9,12-dienoate can be compared with other metal dioctadeca-9,12-dienoates, such as:
- Iron(2+) dioctadeca-9,12-dienoate
- Zinc(2+) dioctadeca-9,12-dienoate
- Nickel(2+) dioctadeca-9,12-dienoate
Uniqueness
This compound is unique due to its redox-active copper center, which allows it to participate in a wide range of chemical reactions and biological processes. This redox activity is not as pronounced in similar compounds with other metal centers.
Properties
CAS No. |
53404-08-3 |
|---|---|
Molecular Formula |
C36H62CuO4 |
Molecular Weight |
622.4 g/mol |
IUPAC Name |
copper;octadeca-9,12-dienoate |
InChI |
InChI=1S/2C18H32O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 |
InChI Key |
CXGHLNDIGXESIH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















